molecular formula C16H15BrN2O4S B3646853 N-(3-acetylphenyl)-2-[(4-bromophenyl)sulfonylamino]acetamide

N-(3-acetylphenyl)-2-[(4-bromophenyl)sulfonylamino]acetamide

Cat. No.: B3646853
M. Wt: 411.3 g/mol
InChI Key: WLRULANKUYUALZ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[(4-bromophenyl)sulfonylamino]acetamide is a complex organic compound with a unique structure that combines acetyl, bromophenyl, and sulfonylamino groups

Mechanism of Action

The mechanism of action of similar compounds in biological systems can vary widely and is often complex. It can depend on factors such as the specific functional groups present and the overall structure of the compound .

Safety and Hazards

The safety and hazards associated with similar compounds can vary widely depending on the specific compound and its properties . It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on similar compounds could include further investigation into their synthesis, properties, and potential applications. This could involve developing new synthetic methods, studying their reactivity, or exploring their use in various industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[(4-bromophenyl)sulfonylamino]acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-[(4-bromophenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-acetylphenyl)-2-[(4-bromophenyl)sulfonylamino]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)acetamide
  • N-(4-bromophenyl)acetamide
  • N-(3-acetylphenyl)acetamide

Uniqueness

N-(3-acetylphenyl)-2-[(4-bromophenyl)sulfonylamino]acetamide is unique due to the presence of both acetyl and sulfonylamino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-bromophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4S/c1-11(20)12-3-2-4-14(9-12)19-16(21)10-18-24(22,23)15-7-5-13(17)6-8-15/h2-9,18H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRULANKUYUALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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